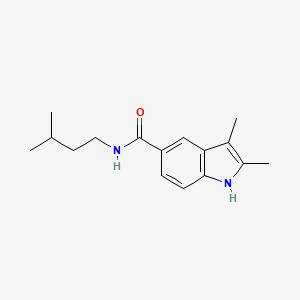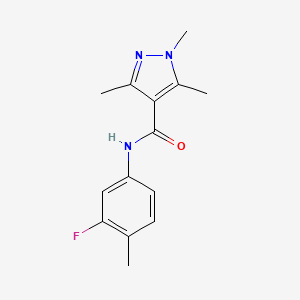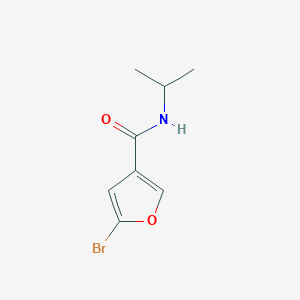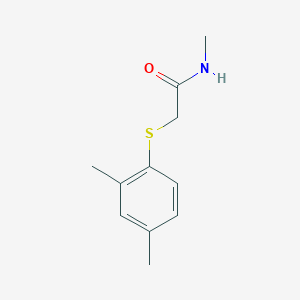
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has been used in scientific research. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids, such as AB-PINACA and ADB-PINACA.
Mécanisme D'action
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide binds to the CB1 and CB2 receptors in a similar manner to natural cannabinoids, such as THC. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are involved in a variety of physiological processes, including pain sensation, inflammation, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. It also has analgesic and anti-inflammatory effects, making it a potential therapeutic agent for pain management and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diethyl-5-fluoro-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the cannabinoid receptor system and the study of its effects on various physiological processes. However, one limitation is that the effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide may differ from those of natural cannabinoids, making it important to interpret results with caution.
Orientations Futures
There are several future directions for research on N,N-diethyl-5-fluoro-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications, particularly in pain management and inflammatory disorders. Another area of research is the development of more selective agonists for the CB1 and CB2 receptors, which could lead to more targeted therapies with fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide involves the reaction of 5-fluoro-1H-indole-2-carboxylic acid with diethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with phosphoryl chloride and dimethylformamide (DMF) to form the final product.
Applications De Recherche Scientifique
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has been used in scientific research to study the cannabinoid receptor system. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a high affinity for these receptors, making it a useful tool for studying their function and potential therapeutic applications.
Propriétés
IUPAC Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENECNJBITAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)